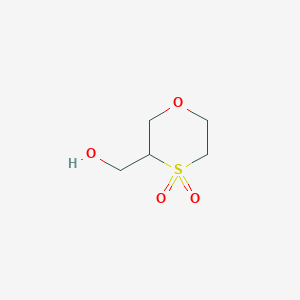
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione is an organic compound that features a unique combination of functional groups, including a hydroxymethyl group and a dioxathiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione typically involves the hydroxymethylation of a precursor compound. One common method involves the reaction of a phenolic compound with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid . The reaction is carried out at room temperature and yields the desired product after several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tris(hydroxymethyl)aminomethane: An organic compound with similar hydroxymethyl groups.
Hydroxymethylfurfural: A compound with a hydroxymethyl group and a furan ring.
Uniqueness
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione is unique due to its dioxathiane ring structure, which imparts distinct chemical and physical properties compared to other hydroxymethyl-containing compounds.
Propiedades
Fórmula molecular |
C5H10O4S |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
(4,4-dioxo-1,4-oxathian-3-yl)methanol |
InChI |
InChI=1S/C5H10O4S/c6-3-5-4-9-1-2-10(5,7)8/h5-6H,1-4H2 |
Clave InChI |
ZHNLWCRRENSNHG-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C(CO1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


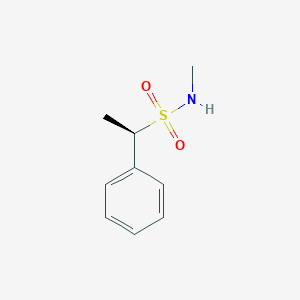
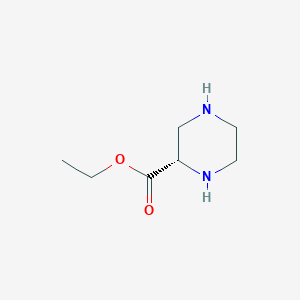
![Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13506266.png)
![2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
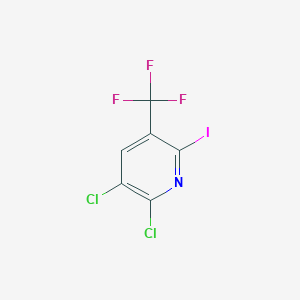
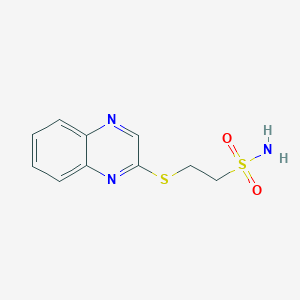
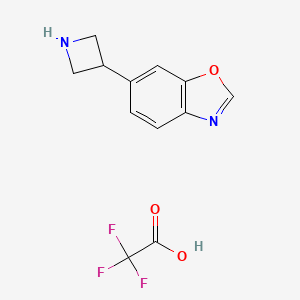

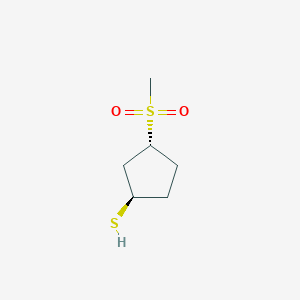

![2-Bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester](/img/structure/B13506298.png)

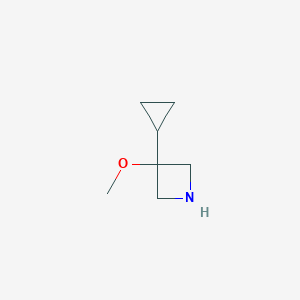
![4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13506327.png)
